Fulvestrant sulfone
Overview
Description
Fulvestrant 9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It is known for its role as an estrogen receptor antagonist, which means it binds to estrogen receptors and inhibits their activity. This compound is particularly significant in the treatment of hormone receptor-positive metastatic breast cancer .
Mechanism of Action
Target of Action
Fulvestrant Sulfone, also known as Fulvestrant 9-Sulfone, is an estrogen receptor antagonist . It binds to estrogen receptor α (ERα) and ERβ . These receptors are present in cancer cells and are the primary targets of this compound .
Mode of Action
This compound achieves its anti-estrogen effects through two separate mechanisms . First, it competitively and reversibly binds to estrogen receptors present in cancer cells . This binding leads to the downregulation of these receptors, preventing estrogen from binding to them .
Biochemical Pathways
The binding and subsequent downregulation of estrogen receptors by this compound disrupt the normal signaling pathways of these receptors . This disruption leads to a decrease in the propagation of breast cancer cells, which are often driven by estrogen .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Fulvestrant, a related compound, is administered as a long-acting intramuscular injection , suggesting that this compound may have similar administration and absorption characteristics.
Result of Action
The result of this compound’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . By downregulating estrogen receptors, this compound prevents estrogen from promoting the growth and survival of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Additionally, the presence of other compounds, such as cyclin-dependent kinase or phosphatidylinositol 3-kinase inhibitors, can affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Fulvestrant Sulfone is a selective estrogen receptor downregulator (SERD) that competes with estrogen for binding to the estrogen receptor . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor in both preclinical studies and clinical trials .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor, thereby inhibiting estrogen-controlled proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors present in cancer cells . It exerts its effects at the molecular level through two separate mechanisms: it binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits exceptionally effective antitumor activity in preclinical models of breast cancer . At lower doses, it does not result in robust estrogen receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A clinically relevant 25 mg/kg dose of this compound exhibited antitumor efficacy comparable to the historically used 200 mg/kg dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its transport and distribution are influenced by various factors, including its interaction with transporters or binding proteins, and its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fulvestrant 9-sulfone involves the sulfonation of fulvestrant. This process typically includes the reaction of fulvestrant with a sulfonylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of fulvestrant 9-sulfone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Fulvestrant 9-sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of fulvestrant 9-sulfone .
Scientific Research Applications
Fulvestrant 9-sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on estrogen receptor signaling pathways.
Medicine: Fulvestrant 9-sulfone is investigated for its potential use in the treatment of breast cancer and other hormone-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Fulvestrant: The parent compound, also a selective estrogen receptor degrader.
Elacestrant: Another selective estrogen receptor degrader with similar antitumor activity.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWBGDKCPOMGL-LSVBPWPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243368 | |
Record name | Fulvestrant sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98008-06-1 | |
Record name | Fulvestrant sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulvestrant sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FULVESTRANT SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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